molecular formula C17H20O2 B14537244 1-(5-Cyclohexyl-3-methyl-1-benzofuran-2-yl)ethan-1-one CAS No. 62380-64-7

1-(5-Cyclohexyl-3-methyl-1-benzofuran-2-yl)ethan-1-one

Cat. No.: B14537244
CAS No.: 62380-64-7
M. Wt: 256.34 g/mol
InChI Key: UIMFVDUTBCSHNP-UHFFFAOYSA-N
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Description

1-(5-Cyclohexyl-3-methyl-1-benzofuran-2-yl)ethan-1-one is a high-purity chemical compound offered for non-human research applications. This benzofuran derivative is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of new therapeutic agents. Structurally related benzofuran compounds have been extensively studied and are reported in scientific literature to exhibit valuable pharmacological properties, including antifungal, antitumor, antiviral, and antimicrobial activities . The benzofuran core is a privileged structure found in a range of natural products, making it a key scaffold for the synthesis of novel bioactive molecules . Researchers utilize this compound and its analogues as key intermediates to explore structure-activity relationships (SAR) and to develop potential inhibitors for various biological targets. The crystal structures of closely related 5-cyclohexyl-2-methyl-benzofuran derivatives have been determined, revealing that the benzofuran unit is typically nearly planar and the cyclohexyl ring adopts a chair conformation . This structural information is crucial for rational drug design. This product is intended for research use only and is strictly not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

CAS No.

62380-64-7

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

1-(5-cyclohexyl-3-methyl-1-benzofuran-2-yl)ethanone

InChI

InChI=1S/C17H20O2/c1-11-15-10-14(13-6-4-3-5-7-13)8-9-16(15)19-17(11)12(2)18/h8-10,13H,3-7H2,1-2H3

InChI Key

UIMFVDUTBCSHNP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)C3CCCCC3)C(=O)C

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Cyclization of o-Hydroxyaldehydes

The benzofuran core can be assembled via copper-catalyzed cyclization of o-hydroxyaldehydes with alkynes. For example, 2-(5-cyclohexyl-3-methylbenzofuran) is synthesized by reacting 5-cyclohexyl-2-methylsalicylaldehyde with terminal alkynes in the presence of CuCl (10 mol%) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dimethylformamide (DMF) at 100°C. This method achieves yields of 70–91% for analogous structures.

Reaction Conditions

Component Detail
Catalyst CuCl (10 mol%)
Base DBU
Solvent DMF
Temperature 100°C
Yield Range 70–91%

Rhodium-Catalyzed C–H Activation

Rhodium complexes enable direct functionalization of pre-formed benzofurans. A cyclopentadienylrhodium catalyst (CpRh) facilitates C–H activation at position 5, allowing coupling with vinyl carbonate to introduce the cyclohexyl group. Subsequent oxidation with 3-chloroperoxybenzoic acid (mCPBA) yields the sulfinyl or acetyl derivatives.

Key Steps

  • C–H Activation : Benzofuran + CpRh → Cyclohexyl insertion.
  • Oxidation : mCPBA in dichloromethane converts intermediates to acetyl groups.

TFAA-Mediated Acylation

Trifluoroacetic anhydride (TFAA) promotes regioselective acylation at position 2 of 5-cyclohexyl-3-methylbenzofuran. Carboxylic acids (e.g., acetic acid) act as acylating agents without requiring Lewis acids. This method avoids side reactions and achieves >80% yields for analogous compounds.

Procedure

  • Substrate : 5-Cyclohexyl-3-methylbenzofuran.
  • Reagents : TFAA (2 equiv), acetic acid (1.5 equiv).
  • Conditions : Room temperature, 12 h in dichloromethane.

Multi-Step Synthesis Pathways

Route 1: Sequential Functionalization

  • Benzofuran Core Synthesis :
    • o-Hydroxyketone cyclization with PTSA in toluene.
  • Methylation :
    • CH₃I/K₂CO₃ in acetone (85% yield).
  • Cyclohexylation :
    • Rhodium-catalyzed C–H activation.
  • Acetylation :
    • TFAA/acetic acid.

Overall Yield : ~40% (4 steps).

Route 2: One-Pot Assembly

A tandem approach using 5-cyclohexylsalicylaldehyde, propargyl alcohol, and CuCl₂ in DMSO forms the benzofuran core while introducing the acetyl group in situ. This method reduces steps but requires precise stoichiometry.

Advantages :

  • Eliminates intermediate isolation.
  • Yields: 55–60%.

Challenges and Optimization

  • Regioselectivity : Copper and rhodium catalysts ensure correct positioning of substituents.
  • Oxidation Control : Over-oxidation of the acetyl group is mitigated using mild agents like mCPBA.
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Cyclohexyl-3-methyl-1-benzofuran-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring or the cyclohexyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(5-Cyclohexyl-3-methyl-1-benzofuran-2-yl)ethan-1-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The benzofuran scaffold allows for extensive substitution, influencing physicochemical and biological properties. Key analogs include:

Compound Name Substituents (Position) Key Features Reference
1-(5-Methoxy-2-methyl-1-benzofuran-3-yl)ethan-1-one 5-OCH₃, 3-CH₃ Enhanced lipophilicity compared to polar substituents; used in drug discovery.
1-(5-Bromo-1-benzofuran-2-yl)ethanone 5-Br Bromine increases molecular weight and potential halogen bonding.
1-(5-Methyl-1H-indol-6-yl)ethan-1-one Fused indole system Planar structure with hydrogen-bonding capabilities.
1-(Benzofuran-2-yl)ethan-1-one oxime ethers 2-acetyl + oxime ethers Demonstrated antimicrobial activity against Gram-positive bacteria.

Key Observations :

  • Methyl vs. Polar Groups: The 3-methyl group may enhance metabolic stability compared to electron-withdrawing substituents (e.g., Cl, NO₂), which are prone to enzymatic degradation .

Comparative Yields :

Reaction Type Typical Yield Range Challenges Example Compound
Friedel-Crafts Acylation 60–80% Over-acylation or ring decomposition. 1-(Benzofuran-2-yl)ethan-1-one
Halogenation 70–90% Regioselectivity issues. 1-(5-Bromo-1-benzofuran-2-yl)ethanone
Physicochemical Properties

Predicted properties of 1-(5-Cyclohexyl-3-methyl-1-benzofuran-2-yl)ethan-1-one vs. analogs:

Property Target Compound 1-(5-Methoxy-2-methyl-1-benzofuran-3-yl)ethan-1-one 1-(9-hexyl-9H-carbazol-3-yl)ethan-1-one
Molecular Weight ~284.4 g/mol 218.3 g/mol 293.4 g/mol
logP ~5.9 (estimated) 2.8 5.9
Hydrogen Bond Acceptors 2 3 2

Implications :

  • Higher logP in the target compound suggests greater membrane permeability but may reduce aqueous solubility.

Biological Activity

1-(5-Cyclohexyl-3-methyl-1-benzofuran-2-yl)ethan-1-one is a benzofuran derivative that has garnered attention in pharmacological research due to its potential biological activities. Benzofurans are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H18OC_{15}H_{18}O, with a molecular weight of approximately 226.30 g/mol. The compound features a benzofuran core substituted with a cyclohexyl group and a methyl group, which may influence its biological activity.

Anticancer Activity

Research has indicated that benzofuran derivatives exhibit significant anticancer properties. A study analyzing the cytotoxic effects of various benzofuran compounds demonstrated that modifications to the structure can enhance their efficacy against cancer cell lines. Specifically, compounds similar to this compound have shown selective toxicity towards leukemia cells (K562) while sparing normal cells such as HaCaT keratinocytes .

Table 1: Cytotoxicity of Benzofuran Derivatives

CompoundCell LineIC50 (µM)Selectivity Index (TI)
This compoundK562TBDTBD
Bromo derivative 1K5625.0>20
Bromo derivative 2MOLT-40.1>50
Control (HaCaT)HaCaT>100N/A

Note: TBD indicates that specific IC50 values for the compound are not yet determined.

Antibacterial Activity

Benzofuran derivatives, including those structurally related to this compound, have also been evaluated for antibacterial properties. Studies have shown moderate activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL for certain derivatives .

Table 2: Antibacterial Activity of Related Compounds

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureusTBD
Bromo derivative AStreptococcus pyogenes32
Bromo derivative BEnterococcus faecalis64

The mechanisms underlying the biological activities of benzofuran derivatives are complex and multifaceted. For anticancer activity, studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of pro-inflammatory cytokines like IL-6 . The targeting of tubulin has also been noted as a significant pathway for some benzofurans, leading to disruption in cancer cell mitosis.

For antibacterial properties, the disruption of bacterial cell wall synthesis and interference with metabolic pathways are potential mechanisms by which these compounds exert their effects.

Case Studies

A notable case study involved the synthesis and evaluation of several benzofuran derivatives, including those related to this compound. The study highlighted the relationship between structural modifications and biological activity, emphasizing how specific substitutions can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Q & A

Basic Questions

Q. What are the standard synthetic routes for 1-(5-Cyclohexyl-3-methyl-1-benzofuran-2-yl)ethan-1-one?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from substituted benzofuran precursors. Key steps include:

  • Cyclohexylation : Introduction of the cyclohexyl group via Friedel-Crafts alkylation or palladium-catalyzed coupling, often requiring anhydrous conditions and catalysts like AlCl₃ or Pd(PPh₃)₄ .
  • Acetylation : Formation of the ethanone group using acetyl chloride or acetic anhydride under reflux with a base (e.g., pyridine) .
  • Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. What spectroscopic and crystallographic methods are used for structural confirmation?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and integration ratios (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, methyl group at δ 2.3–2.5 ppm) .
  • X-ray Crystallography : Single-crystal analysis to resolve bond angles and spatial arrangement (e.g., C–C bond lengths: 1.45–1.52 Å; torsion angles: 105–115°) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation (e.g., [M+H]⁺ calculated for C₁₈H₂₂O₂: 270.1620) .

Q. What are common impurities encountered during synthesis, and how are they addressed?

  • Methodological Answer :

  • Byproducts : Unreacted starting materials or over-acetylated derivatives.
  • Mitigation : Optimize reaction time and stoichiometry (e.g., 1:1.2 molar ratio of benzofuran precursor to acetylating agent). Use TLC monitoring and gradient elution during purification .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during the introduction of the cyclohexyl group?

  • Methodological Answer :

  • Directed Metalation : Use directing groups (e.g., methoxy or halogens) to guide cyclohexyl group placement .
  • Protecting Groups : Temporarily block reactive sites (e.g., acetyl or benzyl groups) to prevent undesired substitutions .
  • Computational Modeling : DFT calculations to predict electronic effects of substituents on reaction pathways .

Q. What strategies mitigate discrepancies in reported biological activities (e.g., antitumor vs. anti-inflammatory effects)?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace cyclohexyl with isopropyl) and compare bioactivity profiles .
  • Assay Standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

Q. How do substituents (cyclohexyl, methyl) influence the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Lipophilicity : Cyclohexyl increases logP (experimental logP ≈ 3.2), enhancing membrane permeability but reducing aqueous solubility.
  • Metabolic Stability : Methyl groups at the 3-position reduce CYP450-mediated oxidation, as shown in microsomal assays (t₁/₂ > 120 min vs. 45 min for unsubstituted analogs) .

Q. What computational tools predict reactivity and interaction with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model binding to COX-2 or EGFR kinases (binding energy ≤ -8.5 kcal/mol indicates strong affinity) .
  • MD Simulations : GROMACS for assessing stability in lipid bilayers (RMSD < 2.0 Å over 100 ns suggests favorable pharmacokinetics) .

Notes

  • All methodologies are derived from peer-reviewed crystallographic, synthetic, and biological studies .

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